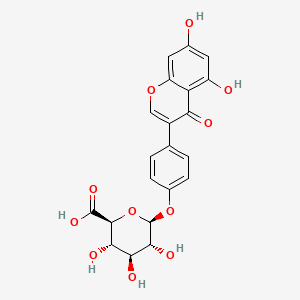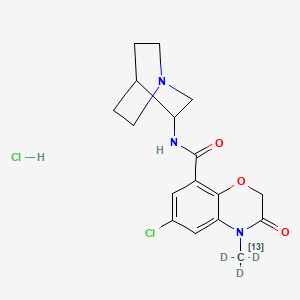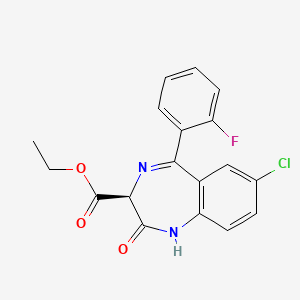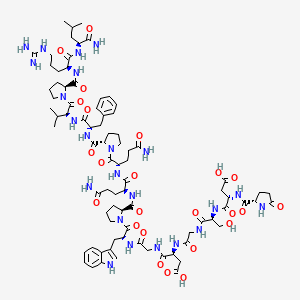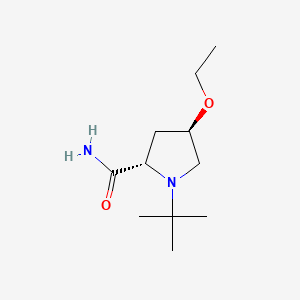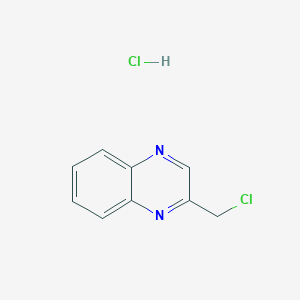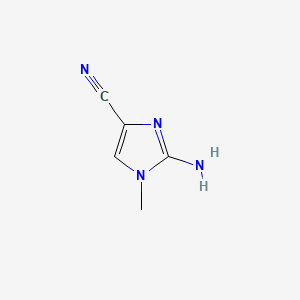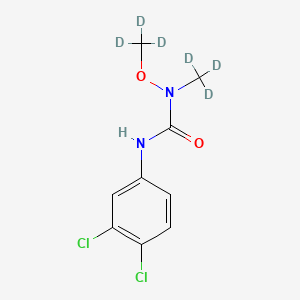
Linuron-d6
Übersicht
Beschreibung
Liron, Lorex, Lorox, Methoxydiuron, and Afalon inuron are a group of chemical compounds used in scientific research. These compounds are used in a variety of laboratory experiments, including studies of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Herbizid in der Landwirtschaft
Linuron wird in landwirtschaftlichen Praktiken häufig als Phenylharnstoff-Herbizid eingesetzt . Es hilft, das Wachstum von unerwünschten Pflanzen oder Unkraut zu kontrollieren und so das Wachstum der gewünschten Nutzpflanzen zu fördern.
Umweltverschmutzer
Aufgrund seines weit verbreiteten Einsatzes in der Landwirtschaft wurde Linuron auch als Umweltverschmutzer gemeldet . Die Anhäufung dieser Substanz in der Umwelt hat zu zunehmenden Forschungsbemühungen geführt, die sich auf Sanierungsstrategien konzentrieren.
Hemmung der Photosynthese
Linurons Wirkungsmechanismus ist die Hemmung der Photosynthese . Durch die Blockierung dieses essenziellen Prozesses in Pflanzen wird das Wachstum von Unkraut verhindert.
Extraktion aus Kamille
Linuronrückstände können aus Kamille mit der QuEChERS-Methode extrahiert werden . Diese Methode wird verwendet, um das Vorhandensein und die Konzentration von Linuronrückständen in Kamillenproben zu bestimmen.
Antiandrogene Wirkungen
Linuron wurde nachgewiesen, antiandrogene Wirkungen zu haben . Es konkurriert mit Androgenen um den Androgenrezeptor (AR), hemmt die AR-DNA-Bindung und verändert die androgenabhängige Genexpression sowohl in vivo als auch in vitro .
Reproduktionsstörungen bei männlichen Ratten
Forschungen haben gezeigt, dass Linuron bei männlichen Ratten zu Reproduktionsstörungen führen kann . Dies ist auf seine antiandrogenen Eigenschaften zurückzuführen, die die normale sexuelle Differenzierung stören.
Wirkmechanismus
Target of Action
Linuron-d6 primarily targets the androgen receptor (AR) and photosystem II . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . Photosystem II is a key component of the photosynthetic electron transport chain in plants .
Mode of Action
this compound acts as an AR antagonist, meaning it competes with androgens for the AR, inhibits AR-DNA binding, and alters androgen-dependent gene expression . In plants, this compound inhibits photosystem II, disrupting photosynthetic electron transport .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in androgen-dependent gene expression and photosynthesis. By acting as an AR antagonist, this compound can alter the normal functioning of these pathways, leading to changes in gene expression and cellular function . In plants, the inhibition of photosystem II disrupts the photosynthetic process, affecting the plant’s ability to produce energy .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
In animals, this compound has been found to produce reproductive toxicity by acting as an AR antagonist . This can lead to alterations in sexual differentiation and reproductive malformations in male rats . In plants, the inhibition of photosystem II can lead to reduced growth and productivity .
Eigenschaften
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJMBINCVNINCA-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028040 | |
| Record name | Linuron-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219804-76-8 | |
| Record name | Linuron-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




